molecular formula C6H4F2N6O2S B2958594 5-[2-(Difluoromethyl)-5-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946822-00-9

5-[2-(Difluoromethyl)-5-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No. B2958594
CAS RN: 1946822-00-9
M. Wt: 262.19
InChI Key: ALYRRMCDAFSNPA-UHFFFAOYSA-N
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Description

The compound “5-[2-(Difluoromethyl)-5-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C6H4F2N6O2S and a molecular weight of 262.19. It is part of the class of compounds known as difluoromethylated compounds .


Synthesis Analysis

The synthesis of this compound could involve difluoromethylation processes based on X–CF2H bond formation . The last decade has seen an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .


Chemical Reactions Analysis

The chemical reactions involving this compound could be related to difluoromethylation processes . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds . The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .

Future Directions

The future directions in the research and application of this compound could involve further exploration of difluoromethylation processes . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

IUPAC Name

5-[2-(difluoromethyl)-5-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N6O2S/c7-5(8)13-2(1-3(12-13)14(15)16)4-10-11-6(9)17-4/h1,5H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYRRMCDAFSNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1[N+](=O)[O-])C(F)F)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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